molecular formula C34H51NO2 B12400115 PI3K/Akt/mTOR-IN-3

PI3K/Akt/mTOR-IN-3

Cat. No.: B12400115
M. Wt: 505.8 g/mol
InChI Key: AVIWELQTLYHNFW-QWHZRCHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PI3K/Akt/mTOR-IN-3 is a compound that targets the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth, survival, and metabolism. This pathway is often dysregulated in various cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K/Akt/mTOR-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing large-scale purification techniques such as industrial chromatography .

Chemical Reactions Analysis

Types of Reactions

PI3K/Akt/mTOR-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols .

Scientific Research Applications

PI3K/Akt/mTOR-IN-3 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the PI3K/Akt/mTOR pathway and its role in cellular processes.

    Biology: Helps in understanding cell signaling and its implications in diseases.

    Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit the PI3K/Akt/mTOR pathway.

    Industry: Used in the development of new therapeutic agents and in drug discovery .

Mechanism of Action

PI3K/Akt/mTOR-IN-3 exerts its effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway involves several key proteins:

By inhibiting these proteins, this compound can reduce cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Biological Activity

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cellular processes such as growth, metabolism, and survival. Dysregulation of this pathway is frequently observed in various cancers, making it a prime target for therapeutic intervention. The compound PI3K/Akt/mTOR-IN-3 has emerged as a significant inhibitor within this pathway, showing promise in preclinical studies for its potential to modulate cancer cell behavior.

This compound functions by inhibiting key components of the PI3K/Akt/mTOR signaling cascade:

  • PI3K (Phosphoinositide 3-kinase) : This enzyme catalyzes the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is crucial for Akt activation.
  • Akt (Protein Kinase B) : Once activated by PIP3, Akt phosphorylates various substrates involved in cell survival and growth.
  • mTOR (Mammalian Target of Rapamycin) : As a downstream effector of Akt, mTOR regulates protein synthesis and cell proliferation.

The inhibition by This compound disrupts these processes, leading to reduced tumor cell proliferation and increased apoptosis in cancer cells.

Biological Activity and Efficacy

Research has demonstrated that This compound exhibits potent biological activity against several cancer types. The following table summarizes key findings from various studies regarding its efficacy:

Cancer Type Study Design Key Findings
Breast CancerIn vitro and in vivo modelsInduced apoptosis and inhibited tumor growth in PTEN-deficient models .
Non-Small Cell Lung Cancer (NSCLC)Preclinical xenograft studiesShowed significant reduction in tumor volume and enhanced survival rates .
Colorectal CancerCombination therapy trialsEnhanced efficacy when combined with other targeted therapies .

Case Studies

  • Breast Cancer : In a study involving MCF-7 breast cancer cells, treatment with This compound resulted in a marked decrease in cell viability. The study highlighted that this compound effectively restored sensitivity to endocrine therapies by targeting the PI3K pathway, which is often activated in resistant tumors .
  • NSCLC : A preclinical trial demonstrated that xenografts treated with This compound exhibited a significant reduction in tumor size compared to controls. This effect was attributed to the compound's ability to inhibit both Akt and mTOR activity, leading to decreased proliferation and increased apoptosis .

Research Findings

Recent research has focused on the broader implications of targeting the PI3K/Akt/mTOR pathway:

  • Resistance Mechanisms : Studies have shown that tumors often develop resistance to conventional therapies through the activation of the PI3K/Akt/mTOR pathway. Inhibitors like This compound can potentially overcome this resistance by re-sensitizing tumors to treatment .
  • Combination Therapies : Investigations into combination therapies suggest that using This compound alongside other agents can enhance therapeutic outcomes. For instance, combining it with endocrine therapies has shown improved efficacy in hormone receptor-positive breast cancers .

Properties

Molecular Formula

C34H51NO2

Molecular Weight

505.8 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-11-methylidene-10-oxo-N-prop-2-enyl-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxamide

InChI

InChI=1S/C34H51NO2/c1-10-19-35-28(37)34-17-15-29(3,4)21-24(34)23-11-12-26-31(7)20-22(2)27(36)30(5,6)25(31)13-14-33(26,9)32(23,8)16-18-34/h10-11,24-26H,1-2,12-21H2,3-9H3,(H,35,37)/t24-,25-,26+,31-,32+,33+,34-/m0/s1

InChI Key

AVIWELQTLYHNFW-QWHZRCHUSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)NCC=C)C)(CC(=C)C(=O)C3(C)C)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=C)C(=O)C5(C)C)C)C)C2C1)C)C(=O)NCC=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.